molecular formula C13H20ClNO B1305979 (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride CAS No. 1048640-77-2

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride

Cat. No.: B1305979
CAS No.: 1048640-77-2
M. Wt: 241.76 g/mol
InChI Key: VYQDRXDWEUYYQA-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a 3-methylphenyl group attached to an N-(tetrahydro-2-furanylmethyl)-methanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride typically involves a multi-step process:

    Formation of the Tetrahydro-2-furanylmethyl Intermediate: This step involves the reduction of furfural to tetrahydro-2-furanylmethanol using a reducing agent such as sodium borohydride.

    Amination Reaction: The tetrahydro-2-furanylmethanol is then reacted with an amine, such as methylamine, under acidic conditions to form the corresponding amine intermediate.

    Coupling with 3-Methylphenyl Group: The final step involves coupling the amine intermediate with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to form the desired product.

    Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl)-N-methylmethanamine hydrochloride: Similar structure but lacks the tetrahydro-2-furanylmethyl group.

    (3-Methylphenyl)-N-(2-hydroxyethyl)-methanamine hydrochloride: Contains a hydroxyethyl group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is an organic compound notable for its unique molecular structure, which includes a methyl group attached to a phenyl ring and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neurotransmitter modulation, antioxidant properties, and anticancer applications. However, comprehensive research directly focused on this specific compound is limited.

1. Neurotransmitter Modulation

Preliminary studies suggest that compounds with structural similarities to this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for mood regulation and cognitive functions.

2. Antioxidant Properties

The presence of aromatic groups in the compound's structure may confer antioxidant activity, potentially protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

3. Anticancer Potential

Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound could be explored for therapeutic applications in oncology. The specific mechanisms through which it may exert anticancer effects require further investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-Methylphenyl-N,N-dimethylamineMethylated amineNeurotransmitter modulation
N-(2-Furanylmethyl)anilineFuranyl groupAntioxidant properties
4-Methoxy-N-(tetrahydrofuran)benzeneEther linkageAnticancer activity

This table highlights the common functional groups shared among these compounds, which may influence their respective biological activities.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from studies on related compounds:

  • Neurotransmitter Modulation : Research has shown that certain phenyl-containing compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts and improving mood disorders.
  • Antioxidant Activity : Studies have indicated that compounds with similar aromatic structures exhibit significant free radical scavenging abilities, thereby reducing oxidative stress markers in various biological systems.
  • Anticancer Studies : A study on a related compound demonstrated efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, suggesting a potential pathway for further exploration with this compound.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDRXDWEUYYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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